7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
CAS No.: 1643572-83-1
Cat. No.: VC11722183
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol
* For research use only. Not for human or veterinary use.
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid - 1643572-83-1](/images/structure/VC11722183.png)
Specification
CAS No. | 1643572-83-1 |
---|---|
Molecular Formula | C8H10BNO3 |
Molecular Weight | 178.98 g/mol |
IUPAC Name | 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid |
Standard InChI | InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2 |
Standard InChI Key | VAVDIGFMDLOCHV-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(CCOC2)N=C1)(O)O |
Canonical SMILES | B(C1=CC2=C(CCOC2)N=C1)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid consists of a bicyclic system featuring a pyran ring fused to a pyridine ring. The boronic acid group (–B(OH)₂) at the 3-position introduces unique reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions. This substitution pattern distinguishes it from related halogenated analogs, such as 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine, which lacks the boron-containing functional group.
Table 1: Key Molecular Properties
Property | Value/Description |
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IUPAC Name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid |
Molecular Formula | C₈H₁₀BNO₃ |
Molecular Weight | 195.98 g/mol (calculated) |
Boron Content | 5.52% (theoretical) |
Solubility | Likely polar aprotic solvents (DMF, DMSO) |
Stability | Moisture-sensitive; requires inert storage |
The boronic acid group’s electron-withdrawing nature influences the electronic distribution of the pyridine ring, potentially enhancing its reactivity toward electrophilic aromatic substitution or transition metal-catalyzed reactions.
Spectral Characterization
While experimental data for this specific compound is scarce, analogous boronic acid derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR): NMR would reveal proton environments near the boronic acid group, with deshielding effects observed for aromatic protons adjacent to the boron atom. NMR could confirm the presence of the boronic acid moiety (δ ~30 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band near 1,350–1,400 cm⁻¹ corresponding to B–O stretching vibrations.
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Mass Spectrometry: Molecular ion peak matching the theoretical molecular weight (m/z ≈ 196 for [M+H]⁺).
Synthesis and Preparation
Miyaura Borylation
The most plausible route to 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid involves Miyaura borylation of its brominated precursor, 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a diboron reagent (e.g., bis(pinacolato)diboron) in a polar aprotic solvent like dimethylacetamide (DMA) at elevated temperatures (80–100°C).
Key considerations include:
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Regioselectivity: Ensuring borylation occurs exclusively at the 3-position.
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Purification: Chromatographic techniques or recrystallization to isolate the boronic acid from residual catalysts/byproducts.
Alternative Routes
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Direct Functionalization: Electrophilic borylation using boron trichloride (BCl₃) followed by hydrolysis, though this method risks over-borylation or ring-opening side reactions.
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Cross-Coupling Retrosynthesis: Synthesizing the pyrano-pyridine core via cyclization reactions pre-installed with a boronic acid group, though this approach is less common due to the instability of boronic acids under harsh reaction conditions.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation with aryl or heteroaryl halides. For example:
This reactivity is invaluable in medicinal chemistry for constructing biaryl motifs found in kinase inhibitors or GPCR modulators.
Biological Activity
While direct studies on this compound are lacking, boronic acid-containing analogs exhibit:
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Protease Inhibition: Boronic acids can form reversible covalent bonds with catalytic serine residues in proteases.
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Anticancer Potential: Structural similarities to kinase inhibitor scaffolds suggest potential antiproliferative effects.
Material Science Applications
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Coordination Polymers: The boronic acid group can coordinate metal ions, enabling the synthesis of metal-organic frameworks (MOFs) with tunable porosity.
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Sensors: Boronic acids’ affinity for diols permits use in glucose-sensing applications.
Comparative Analysis with Halogenated Analogs
Reactivity Differences
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Electrophilic Substitution: The boronic acid group deactivates the pyridine ring compared to bromine, reducing susceptibility to electrophilic attack.
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Solubility: Increased polarity due to –B(OH)₂ enhances solubility in polar solvents relative to the bromo analog.
Synthetic Utility
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Versatility: Boronic acids enable diverse coupling reactions unavailable to halogenated precursors.
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Cost Efficiency: While boronation adds a synthesis step, the broader applicability of the boronic acid justifies the investment in many drug discovery pipelines.
Future Directions
Methodological Improvements
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Catalyst Development: Earth-abundant metal catalysts (e.g., nickel) could reduce reliance on palladium.
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Flow Chemistry: Continuous-flow systems may improve yield and safety in large-scale syntheses.
Biological Exploration
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Target Identification: High-throughput screening to identify protein targets for boronic acid-containing pyrano-pyridines.
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Prodrug Strategies: Masking the boronic acid as a more stable ester for improved pharmacokinetics.
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